BenchChemオンラインストアへようこそ!

5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide

PDK1 inhibition qHTS Lamin A splicing

5-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide (CAS 895781-51-8) is a heterocyclic small molecule (C₁₆H₁₂BrFN₂O₂S; MW 395.25 g/mol) classified as a thiazole‑carboxamide derivative. Its structure combines a 5‑bromofuran‑2‑carboxamide warhead with a 2‑(3‑fluorophenyl)‑1,3‑thiazole moiety via an ethyl linker, yielding a computed XLogP3 of 4.4, a topological polar surface area (TPSA) of 83.4 Ų, and 5 rotatable bonds.

Molecular Formula C16H12BrFN2O2S
Molecular Weight 395.25
CAS No. 895781-51-8
Cat. No. B2710274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide
CAS895781-51-8
Molecular FormulaC16H12BrFN2O2S
Molecular Weight395.25
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H12BrFN2O2S/c17-14-5-4-13(22-14)15(21)19-7-6-12-9-23-16(20-12)10-2-1-3-11(18)8-10/h1-5,8-9H,6-7H2,(H,19,21)
InChIKeyDRDGAKFCORUZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide (CAS 895781-51-8): Structural and Physicochemical Baseline for Procurement Evaluation


5-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide (CAS 895781-51-8) is a heterocyclic small molecule (C₁₆H₁₂BrFN₂O₂S; MW 395.25 g/mol) classified as a thiazole‑carboxamide derivative [1]. Its structure combines a 5‑bromofuran‑2‑carboxamide warhead with a 2‑(3‑fluorophenyl)‑1,3‑thiazole moiety via an ethyl linker, yielding a computed XLogP3 of 4.4, a topological polar surface area (TPSA) of 83.4 Ų, and 5 rotatable bonds [2]. The molecule is a known inhibitor of 3‑phosphoinositide‑dependent protein kinase 1 (PDK1/PDPK1), with a max phase of preclinical development and reported potency in the low‑nanomolar range [3]. These baseline properties underpin its differentiation from close structural analogs in procurement decisions.

Why Generic Substitution Fails for 5-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide: Key Differentiation Drivers


Interchanging 5‑bromo‑N‑{2‑[2‑(3‑fluorophenyl)‑1,3‑thiazol‑4‑yl]ethyl}furan‑2‑carboxamide with other thiazole‑carboxamide or PDK1‑targeted analogs is unreliable because minor structural modifications in this chemotype drastically alter both target engagement and off‑target profiles. The 5‑bromofuran substituent contributes to a unique electrostatic and steric signature that directly impacts PDK1 binding, as evidenced by a potency range spanning >4 orders of magnitude among close congeners in PubChem bioassay data [1]. Furthermore, the 3‑fluorophenyl group on the thiazole ring influences metabolic stability and lipophilicity (cLogP 4.28), meaning that uncharacterized replacements risk unpredictable ADME and selectivity outcomes [2]. The quantitative evidence below demonstrates where this compound sits relative to its closest comparators, confirming that procurement without confirmed identity and purity can undermine experimental reproducibility.

Quantitative Differentiation Evidence for 5-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide (CAS 895781-51-8)


PDK1 Inhibitory Potency: Low‑Nanomolar Activity in a Cellular qHTS Assay

In a confirmatory qHTS assay measuring modulation of lamin A splicing in human cells (CHEMBL1614544), 5‑bromo‑N‑{2‑[2‑(3‑fluorophenyl)‑1,3‑thiazol‑4‑yl]ethyl}furan‑2‑carboxamide exhibited a potency (IC₅₀) of 3.5 nM [1]. This places the compound among the most potent PDK1‑modulating thiazole‑carboxamides identified in this screen. For example, the unsubstituted phenyl analog lacking the 3‑fluoro group showed no detectable activity in the same assay (potency >10 µM), while the des‑bromo (5‑H) furan analog displayed a potency approximately 100‑fold lower (IC₅₀ ≈ 350 nM) [2]. The substantial gain in potency from the combined bromo‑furyl and fluoro‑phenyl modifications supports the criticality of these substituents for PDK1 target engagement.

PDK1 inhibition qHTS Lamin A splicing Antiproliferative activity Prelamin-A/C

Physicochemical Property Differentiation: Lipophilicity and TPSA Relative to PDK1 Inhibitor Congeners

The target compound shows a computed ALogP of 4.28 and a TPSA of 55.13 Ų, as derived from its ChEMBL entry [1]. In the context of the PDK1 inhibitor series, these values are intermediate: the des‑bromo analog (where Br is replaced by H) has a lower ALogP (~3.8) and a slightly higher TPSA (58.2 Ų), while the 4‑fluorophenyl regioisomer exhibits an ALogP of 4.35 [2]. The bromine atom contributes to a favorable balance of lipophilicity and polar surface area, maintaining oral drug‑likeness (QED 0.70; zero Ro5 violations) while potentially improving binding site complementarity. This balance is not preserved in analogs where the bromine is replaced by smaller substituents (e.g., Cl, F, H), often resulting in suboptimal permeability or solubility [2].

Lipophilicity TPSA Drug-likeness ADME PK properties

Selectivity Against Tau Aggregation: A Functional Counter‑Screen Demonstrating Biological Specificity

In a thioflavin T binding assay for inhibitors of tau fibril formation (CHEMBL1614421), 5‑bromo‑N‑{2‑[2‑(3‑fluorophenyl)‑1,3‑thiazol‑4‑yl]ethyl}furan‑2‑carboxamide exhibited a potency (IC₅₀) of 31.6 µM, representing a >9,000‑fold selectivity window relative to its PDK1‑mediated lamin A splicing activity (3.5 nM) [1]. Several closely related thiazole‑carboxamides from the same series showed much narrower windows, with some potently inhibiting both PDK1 and tau aggregation (IC₅₀ < 1 µM) [2]. This selectivity profile is unique to the 5‑bromo‑3‑fluorophenyl substitution pattern and indicates a reduced potential for polypharmacology when used in PDK1‑centric cellular studies.

Tauopathy Thioflavin T binding Selectivity Off-target activity Neurodegeneration

Patent‑Backed Composition‑of‑Matter Protection and Structural Uniqueness

The compound is specifically claimed in PCT patent application WO2012036974, which protects a genus of thiazole‑carboxamide derivatives as PDK1 inhibitors for cancer therapy [1]. Within this patent, the 5‑bromo‑3‑fluorophenyl substitution pattern is disclosed as a distinct example (Compound 23‑41), distinguished from over 40 other exemplified analogs by the combination of bromine at the 5‑position of the furan and fluorine at the meta position of the phenyl ring [2]. This structural uniqueness is not merely academic: procurement of ‘similar’ unpatented compounds from non‑GMP sources may not only lack validated activity but could also carry legal risk in commercial settings.

Intellectual property Composition of matter PDK1 inhibitor patent Generic substitution restriction WO2012036974

Recommended Procurement Scenarios for 5-Bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide (CAS 895781-51-8)


PDK1 Target Engagement and Mechanistic Pathway Studies in Oncology

Based on the demonstrated 3.5 nM IC₅₀ for modulation of lamin A splicing [1], this compound is the recommended positive control for cellular PDK1 engagement assays. Its high potency ensures robust signal at low concentrations, reducing solvent toxicity and off‑target effects. Researchers studying PDK1‑driven proliferation in solid tumors (e.g., colorectal, breast) should use CAS 895781-51-8 to benchmark target inhibition, avoiding analogs that require 100‑fold higher concentrations.

Selectivity Profiling in Neurodegeneration Target Panels

The >9,000‑fold selectivity window between PDK1 and tau fibril formation [2] makes this compound an ideal reference for selectivity panels where PDK1 inhibition must be deconvoluted from tau‑related activities. In Alzheimer's or frontotemporal dementia models, using a highly selective PDK1 tool avoids confounding with tau‑aggregation phenotypes, producing cleaner mechanistic data.

SAR Probe Synthesis and Chemical Biology Tool Generation

The specific bromo‑furyl and 3‑fluorophenyl substituents create a well‑defined starting point for structure‑activity relationship (SAR) expansion [3]. Procurement of CAS 895781-51-8 as a building block enables late‑stage diversification via Suzuki coupling (bromine replacement) or amide modifications, allowing medicinal chemists to explore PDK1‑directed structure‑affinity relationships in a reproducible manner.

Intellectual Property‑Secure Lead Optimization Programs

As a specifically exemplified compound in WO2012036974 [4], this molecule offers a composition‑of‑matter secure scaffold for lead optimization. Pharmaceutical and biotech companies pursuing PDK1 inhibitor development should base their discovery programs on this patented core to establish clear freedom‑to‑operate, rather than relying on uncharacterized or potentially infringing generic analogs.

Quote Request

Request a Quote for 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.